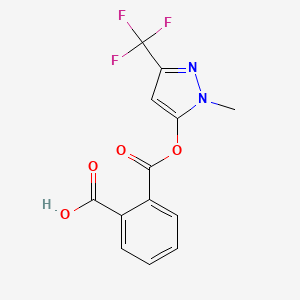

![molecular formula C11H17BrClNO2 B6343950 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240567-72-9](/img/structure/B6343950.png)

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride, also known as 2B6M4PA, is an organic compound with a wide variety of applications. It is a white solid with a melting point of 103°C and a boiling point of 208°C. It is soluble in water, ethanol, and other organic solvents. 2B6M4PA is a versatile compound that has been used in a number of scientific research applications, including drug synthesis, organic synthesis, and biochemical and physiological studies.

Applications De Recherche Scientifique

- Application : Researchers have explored its potential as an intermediate for synthesizing cholinergic drugs. These drugs play a crucial role in treating gastrointestinal diseases .

- Application : Scientists have used related compounds to synthesize oxazolidinone derivatives, which act as modulators of metabotropic glutamate receptor 5 (mGluR5) .

- Application : Researchers have investigated its photodegradation behavior using UV-Vis spectroscopy and high-performance liquid chromatography (HPLC) .

- Application : Chemists have utilized this compound in free radical bromination reactions, where N-bromosuccinimide (NBS) generates succinimidyl radicals. These radicals selectively remove hydrogen atoms from the benzylic position, leading to functionalized products .

- Application : Although not directly studied for this compound, allylic positions can undergo substitution reactions (SN2 or SN1) with appropriate reagents. The resonance-stabilized carbocation formed at the benzylic position favors SN1 pathways .

Cholinergic Drug Development

Modulators of mGluR5

Photodegradation Studies

Free Radical Bromination Reactions

Allylic Substitution Reactions

Organic Synthesis and Medicinal Chemistry

Propriétés

IUPAC Name |

2-bromo-6-methoxy-4-[(propan-2-ylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2.ClH/c1-7(2)13-6-8-4-9(12)11(14)10(5-8)15-3;/h4-5,7,13-14H,6H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIBKLGWDYMUPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=C(C(=C1)Br)O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)

![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)

![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)

![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)

![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)

amine hydrochloride](/img/structure/B6343943.png)

![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)